![molecular formula C19H21NO5 B5154511 propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate
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Overview
Description
Propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate, also known as propyl DMBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Propyl DMBA has also been found to activate the p53 pathway, which is a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage.
Biochemical and Physiological Effects:
Propyl DMBA has been found to have various biochemical and physiological effects on cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
Propyl DMBA has several advantages for lab experiments, including its high purity, stability, and low toxicity. It is also relatively easy to synthesize and can be modified to produce derivatives with different chemical properties. However, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA also has some limitations, such as its limited solubility in aqueous solutions and its potential to form aggregates at high concentrations.
Future Directions
There are several future directions for research on propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to develop new derivatives of propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA with improved chemical and biological properties. Additionally, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA could be used as a tool for studying the role of HDACs in cancer and other diseases. Finally, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Synthesis Methods
The synthesis of propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate compound is then reacted with propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoateamine to produce propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate 3-[(2,6-dimethoxybenzoyl)amino]benzoate. The overall synthesis method is a multi-step process that requires careful handling of the reagents and intermediate compounds.
Scientific Research Applications
Propyl DMBA has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. In cancer research, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In drug discovery, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate DMBA has been used as a building block for the synthesis of functional materials with applications in electronics and photonics.
properties
IUPAC Name |
propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-4-11-25-19(22)13-7-5-8-14(12-13)20-18(21)17-15(23-2)9-6-10-16(17)24-3/h5-10,12H,4,11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHLVDAXYUGPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 3-(2,6-dimethoxybenzamido)benzoate |
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